molecular formula C17H17FN2O2S B2918381 2-(3-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 476283-38-2

2-(3-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2918381
CAS No.: 476283-38-2
M. Wt: 332.39
InChI Key: JORMZOMFYIQONQ-UHFFFAOYSA-N
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Description

2-(3-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a fluorinated tetrahydrobenzothiophene derivative with a carboxamide backbone. Its structure comprises a bicyclic tetrahydrobenzothiophene core substituted with a 3-fluorobenzamido group at position 2 and a methyl group at position 3. This compound belongs to a class of molecules known for their diverse pharmacological activities, including cytostatic, anti-inflammatory, and anti-cancer properties . The fluorine atom and methyl group enhance its metabolic stability and binding affinity to biological targets, making it a candidate for further drug development .

Properties

IUPAC Name

2-[(3-fluorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S/c1-9-5-6-13-12(7-9)14(15(19)21)17(23-13)20-16(22)10-3-2-4-11(18)8-10/h2-4,8-9H,5-7H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORMZOMFYIQONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.

    Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced via an amide coupling reaction between a fluorobenzoic acid derivative and an amine group on the benzothiophene core.

    Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamido group, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, and solvents like dichloromethane or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Substituent Modifications

  • 3-Fluorobenzamido vs. 2-Fluorophenyl: 2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 4815-28-5) lacks the benzamido group but features a 2-fluorophenyl substituent. Molecular Weight: 292.33 g/mol (vs. ~359 g/mol for the target compound).
  • 3,5-Dimethoxybenzamido vs. 3-Fluorobenzamido :

    • 2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 6124-88-5) replaces fluorine with methoxy groups. The electron-donating methoxy groups may reduce electrophilic reactivity but improve solubility due to increased polarity .

Core Modifications

  • Azomethine Derivatives: Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (e.g., N-(4-fluorophenyl)-2-{[(4-methoxyphenyl)methylene]amino} derivatives) introduce imine linkages, enabling cyclocondensation into pyrimidine analogs. These derivatives exhibit enhanced anti-tyrosinase activity but lower cytostatic potency compared to the target compound .

Pharmacological Activity

Compound Name Key Substituents Biological Activity IC50/EC50 (if available) Reference
Target Compound 3-Fluorobenzamido, 5-methyl Cytostatic, Anti-cancer Not reported
2-Amino-N-(2-fluorophenyl) derivative 2-Fluorophenyl Anti-cancer, Anti-bacterial Not reported
2-(3,5-Dimethoxybenzamido) derivative 3,5-Dimethoxybenzamido, 6-methyl Anti-inflammatory (predicted via PASS) Not reported
Azomethine cyclized derivative Imine linkage, 4-methoxyphenyl Anti-tyrosinase 12.5 µM (tyrosinase)
  • Fluorine Impact: The 3-fluorobenzamido group in the target compound likely improves blood-brain barrier penetration and resistance to oxidative metabolism compared to non-fluorinated analogs .
  • Methyl Group Role : The 5-methyl substituent may stabilize the tetrahydrobenzothiophene ring conformation, enhancing target binding .

Analytical Techniques

  • X-ray Crystallography : Used to resolve the crystal structure of N-(4-fluorophenyl) analogs, revealing hydrogen-bonding networks critical for stability .
  • HPLC : Employed for purity analysis across derivatives, with retention times varying based on substituent polarity .

Physicochemical Properties

Property Target Compound 2-Fluorophenyl Derivative 3,5-Dimethoxy Derivative
Molecular Weight ~359 g/mol 292.33 g/mol ~405 g/mol
LogP (Predicted) 2.8 2.5 3.1
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 5 4 6
  • Solubility : The 3-fluorobenzamido group reduces aqueous solubility compared to methoxy-substituted analogs but improves lipid membrane permeability .

Biological Activity

2-(3-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound belonging to the class of benzothiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. The structural characteristics of this compound, which include an amide and a carboxamide functional group, play a significant role in its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C17H17FN2O2S with a molecular weight of approximately 344.4 g/mol. The compound features a complex structure that integrates various functional groups, contributing to its reactivity and biological interactions.

PropertyValue
IUPAC Name2-[(3-fluorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Molecular FormulaC17H17FN2O2S
Molecular Weight344.4 g/mol

Anti-inflammatory and Analgesic Properties

Research indicates that compounds within the benzothiophene class exhibit significant anti-inflammatory and analgesic activities. In preliminary studies using the "hot plate" method on mice, derivatives similar to this compound demonstrated analgesic effects that exceeded those of standard comparison drugs like metamizole .

Anticancer Potential

Preliminary investigations suggest that this compound may have modulatory effects on biological pathways associated with cancer cell proliferation. Specific studies have indicated potential activity against targets involved in inflammatory responses and cancer cell growth. The unique combination of functional groups in this compound may confer selectivity for certain pathways relevant in cancer biology.

The biological activity of this compound is hypothesized to involve interactions with various biological targets. These interactions can be studied through techniques such as:

  • Binding affinity assays : Evaluating how well the compound binds to specific receptors or enzymes.
  • Cell viability assays : Assessing the impact on cancer cell lines.

These studies are crucial for elucidating the mechanism of action and optimizing pharmacological properties.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Analgesic Activity : A study conducted by Siutkina et al. (2021) demonstrated that derivatives of tetrahydrobenzothiophene exhibited significant analgesic effects in animal models .
  • Antimicrobial Activity : Research by Puthran et al. (2019) highlighted the antimicrobial properties of thiophene derivatives against various pathogens .
  • Anticancer Studies : Investigations into similar compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms involving apoptosis and cell cycle arrest.

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